molecular formula C9H12N2O3 B3048691 5-Ethoxy-2-methyl-4-nitroaniline CAS No. 1799439-08-9

5-Ethoxy-2-methyl-4-nitroaniline

Cat. No.: B3048691
CAS No.: 1799439-08-9
M. Wt: 196.20
InChI Key: RWRSNDZBLMCCSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-methyl-4-nitroaniline is an organic compound with the molecular formula C9H12N2O3 It is a derivative of aniline, characterized by the presence of ethoxy, methyl, and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-methyl-5-ethoxyaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyl-4-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.

    Substitution: The ethoxy and methyl groups can participate in electrophilic aromatic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 5-Ethoxy-2-methyl-4-phenylenediamine.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: 5-Ethoxy-2-carboxy-4-nitroaniline.

Scientific Research Applications

5-Ethoxy-2-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biochemical effects. The ethoxy and methyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroaniline: Similar structure but lacks the ethoxy group.

    4-Nitroaniline: Lacks both the ethoxy and methyl groups.

    2-Ethoxy-4-nitroaniline: Similar structure but lacks the methyl group.

Uniqueness

5-Ethoxy-2-methyl-4-nitroaniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

5-ethoxy-2-methyl-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9-5-7(10)6(2)4-8(9)11(12)13/h4-5H,3,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRSNDZBLMCCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279591
Record name Benzenamine, 5-ethoxy-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799439-08-9
Record name Benzenamine, 5-ethoxy-2-methyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799439-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 5-ethoxy-2-methyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxy-2-methyl-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
5-Ethoxy-2-methyl-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
5-Ethoxy-2-methyl-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
5-Ethoxy-2-methyl-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
5-Ethoxy-2-methyl-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
5-Ethoxy-2-methyl-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.